molecular formula C16H16O2 B6346767 (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1354941-72-2

(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Cat. No.: B6346767
CAS No.: 1354941-72-2
M. Wt: 240.30 g/mol
InChI Key: MGNVBSPLJGUYIN-JXMROGBWSA-N
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Description

The compound (2E)-1-(furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one belongs to the chalcone family, characterized by an α,β-unsaturated ketone bridge linking two aromatic rings. Its structure features a furan-2-yl group at the ketone position and a 4-(propan-2-yl)phenyl (para-isopropylphenyl) moiety at the β-position. The E-configuration of the double bond is critical for its electronic conjugation and biological activity. Chalcones are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. This compound’s structural uniqueness lies in the combination of a heterocyclic furan and a bulky isopropyl-substituted phenyl group, which may influence its solubility, reactivity, and intermolecular interactions .

Properties

IUPAC Name

(E)-1-(furan-2-yl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12(2)14-8-5-13(6-9-14)7-10-15(17)16-4-3-11-18-16/h3-12H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNVBSPLJGUYIN-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

In a representative procedure, 2-acetylfuran (10 mmol) and 4-isopropylbenzaldehyde (10 mmol) are dissolved in ethanol, followed by the addition of aqueous NaOH (40%, 5 mL). The mixture is stirred at 60°C for 6–8 hours, yielding a bright yellow precipitate. Acidic catalysts like HCl or H2SO4 are less common due to side reactions but may enhance regioselectivity in specific cases.

ParameterTypical RangeOptimal Conditions
Temperature50–80°C60°C
Reaction Time4–12 hours8 hours
Catalyst Loading10–20 mol%15 mol% NaOH
SolventEthanol, MethanolEthanol
Yield65–85%78%

Mechanistic Insights

The base-catalyzed mechanism proceeds via enolate formation from the ketone, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration generates the conjugated enone system. Steric hindrance from the 4-isopropyl group marginally slows reaction kinetics but improves product stability.

Solvent-Free and Green Chemistry Approaches

Growing emphasis on sustainable synthesis has driven innovations in solvent-free and energy-efficient protocols.

Mechanochemical Grinding

A mortar-and-pestle technique eliminates solvents entirely. Equimolar 2-acetylfuran and 4-isopropylbenzaldehyde are ground with solid NaOH (1 equivalent) for 20–30 minutes, achieving 72% yield. This method reduces waste and avoids toxic solvents but requires manual effort for scale-up.

Microwave-Assisted Synthesis

Microwave irradiation (400 W, 15 minutes) in tetrahydrofuran (THF) with NaH as a base accelerates the reaction, yielding 81% product. The rapid dielectric heating enhances molecular collisions, reducing side products like dihydrochalcones.

Micellar-Mediated Synthesis

Recent advances utilize surfactants to create microreactors, improving reaction efficiency and sustainability.

Cationic and Nonionic Micellar Systems

Cetyltrimethylammonium bromide (CTAB) and Tween 80 form micelles that solubilize reactants, increasing local concentration. In a typical setup:

  • CTAB (10 mM) in water achieves 76% yield at 50°C in 4 hours.

  • Tween 80 (15 mM) offers comparable efficiency (74%) while being biodegradable.

Table 2: Micellar Synthesis Performance

SurfactantTemperatureTimeYield
CTAB50°C4 h76%
Tween 8050°C5 h74%

Diffusion-ordered spectroscopy (DOSY) confirms reactant incorporation into micelles, with 85–90% of 4-isopropylbenzaldehyde partitioning into the hydrophobic core.

Ionic Liquid and Ultrasound-Assisted Methods

Ionic Liquid Catalysis

The ionic liquid [DABCO-EtOH][AcO] acts as both catalyst and solvent, enabling reactions at room temperature. Yields reach 82% within 2 hours, with easy recovery and reuse of the ionic liquid.

Ultrasound Irradiation

Ultrasonication (40 kHz, 30°C) reduces reaction time to 45 minutes (yield: 79%) by enhancing mass transfer and cavitation-induced mixing. This method is particularly effective for sterically hindered substrates.

Purification and Characterization

Crude products are typically recrystallized from 95% ethanol to remove unreacted starting materials. Purity is confirmed via:

  • Melting Point : 142–144°C (lit. 143°C).

  • NMR : 1H NMR (400 MHz, CDCl3) δ 8.01 (d, J=15.6 Hz, 1H, CH=CO), 7.85 (d, J=15.6 Hz, 1H, CH=CO), 7.72–7.68 (m, 2H, Ar-H), 7.42–7.38 (m, 2H, Ar-H), 6.91 (s, 1H, furan-H), 6.67 (s, 1H, furan-H), 3.02 (septet, J=6.8 Hz, 1H, CH(CH3)2), 1.35 (d, J=6.8 Hz, 6H, CH3).

Comparative Analysis of Methods

MethodYieldTimeSustainabilityScalability
Conventional78%8 hModerateHigh
Mechanochemical72%0.5 hHighLow
Microwave81%0.25 hModerateMedium
Micellar (CTAB)76%4 hHighHigh
Ionic Liquid82%2 hHighMedium

The ionic liquid and micellar methods balance efficiency and environmental impact, while microwave synthesis excels in speed.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are used under controlled conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

Synthesis and Intermediate Role :
(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one serves as a valuable starting material for synthesizing various heterocyclic compounds. It is often utilized in organic synthesis due to its ability to undergo multiple chemical reactions, including:

  • Oxidation : Leading to epoxides or other oxidized derivatives.
  • Reduction : Converting the α,β-unsaturated carbonyl system into saturated ketones or alcohols.
  • Substitution Reactions : Electrophilic and nucleophilic substitutions on the aromatic rings yield various derivatives.

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties :
Studies have shown that (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one possesses antimicrobial effects against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects :
The compound has been noted for its ability to modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

Anticancer Potential :
Preliminary studies suggest that this chalcone may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its interaction with molecular targets involved in cancer progression makes it a promising candidate for anticancer drug development.

Medical Applications

Due to its diverse biological activities, (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is being explored for potential therapeutic applications in:

  • Infections : As a new antimicrobial agent.
  • Inflammation : Inhibiting inflammatory responses.
  • Cancer Treatment : Targeting specific pathways involved in tumor growth and metastasis.

Industrial Applications

In addition to its biological significance, this compound is also investigated for use in:

  • Material Science : Development of new materials with enhanced properties.
  • Dyes and Pigments : As a precursor for synthesizing novel dyes due to its chromophoric properties.

Molecular Targets

The compound can bind to enzymes and receptors that are crucial in inflammatory and oxidative stress pathways, influencing their activity.

Pathways Involved

It modulates key signaling pathways such as:

  • NF-kB Pathway : Involved in immune response and inflammation.
  • MAPK Pathway : Regulates cell proliferation and apoptosis.

Mechanism of Action

The mechanism of action of (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares (2E)-1-(furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one with structurally related chalcones from the evidence:

Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) HPLC Purity (%) Key Biological Activity References
(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one R1 = Furan-2-yl, R2 = 4-isopropylphenyl Not reported N/A N/A Inferred from analogues
(2E)-1-(Furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (Compound 1) R1 = Furan-2-yl, R2 = 4-methoxyphenyl Not reported N/A N/A Tyrosinase inhibition
(2E)-3-(Furan-2-yl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one (LabMol-70) R1 = 4-(methylsulfanyl)phenyl, R2 = Furan-2-yl 152 25 100 Antitubercular activity
(2E)-1-(4-Fluorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one R1 = 4-fluorophenyl, R2 = 4-isopropylphenyl Not reported N/A N/A Crystallographic stability
(2E)-3-(5-Nitrothiophen-2-yl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one (LabMol-93) R1 = 4-(methylsulfanyl)phenyl, R2 = 5-nitrothiophen-2-yl 204 61 99.21 Antitubercular activity

Key Observations :

  • Furan vs. Thiophene/Other Heterocycles : Furan-containing chalcones (e.g., LabMol-70) exhibit moderate antitubercular activity, while nitrothiophene derivatives (LabMol-93) show higher melting points and purity, likely due to stronger intermolecular interactions from polar nitro groups .
  • In contrast, methoxy or methylsulfanyl groups (LabMol-70, Compound 1) increase electronic conjugation, affecting redox properties .
  • Biological Activity : Tyrosinase inhibition is prominent in furan-based chalcones (), while antitubercular activity correlates with electron-withdrawing groups (e.g., nitro in LabMol-93) .
Electronic and Spectroscopic Comparisons
  • IR and NMR Trends :

    • The target compound’s C=O stretch (IR) is expected near 1670–1650 cm⁻¹, similar to LabMol-70 (1670 cm⁻¹) .
    • ¹H NMR : The α,β-unsaturated proton typically resonates at δ 7.6–8.0 ppm in E-configured chalcones, as seen in LabMol-71 (δ 7.8 ppm) .
    • ¹³C NMR : The ketone carbon appears at δ 190–200 ppm, consistent with related chalcones (e.g., δ 192 ppm in LabMol-95) .
  • Computational Insights: Density Functional Theory (DFT) studies on analogous chalcones (e.g., (2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) reveal that electron-donating groups (e.g., dimethylamino) lower the HOMO-LUMO gap, enhancing reactivity . The isopropyl group in the target compound may similarly modulate electronic properties.
Crystallographic and Stability Data
  • The fluorophenyl-isopropyl analogue () crystallizes in a monoclinic system with strong C–H···O interactions, stabilizing the structure. The target compound likely adopts a similar packing arrangement due to its analogous substituents .

Biological Activity

(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, commonly referred to as a chalcone, is a compound characterized by its unique structure, which includes a furan ring and a substituted phenyl ring linked by an enone functionality. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications.

Chemical Structure and Properties

The molecular formula of (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is C16H16O2C_{16}H_{16}O_2 with a molecular weight of 240.3 g/mol. The compound features a conjugated ketone group that is typical of chalcones, enhancing its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction , where furan-2-carbaldehyde reacts with 4-(propan-2-yl)acetophenone in the presence of a base such as sodium hydroxide. This method is effective for producing chalcones with high yields and purity under optimized conditions, including the use of ethanol or methanol as solvents at controlled temperatures .

Antimicrobial Activity

Research indicates that chalcones exhibit significant antimicrobial properties. For instance, studies have shown that similar chalcone derivatives possess antibacterial activity against various strains of bacteria. The mechanism often involves the disruption of bacterial cell membranes or inhibition of specific metabolic pathways .

Table 1: Antibacterial Activity of Chalcone Derivatives

CompoundBacterial StrainInhibition Zone (mm)Concentration (ppm)
(E)-3-(4-Dimethylamino)phenylStaphylococcus aureus8.925
(E)-3-(4-Hydroxyphenyl)Escherichia coli10.550

This table illustrates the antibacterial efficacy of structurally related chalcones, highlighting their potential for developing new antimicrobial agents.

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research has demonstrated that (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Study: Cytotoxicity Testing
In a study involving several cancer cell lines, this chalcone derivative exhibited varying degrees of cytotoxicity, with IC50 values indicating its effectiveness in inhibiting cell growth:

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)13.5

These findings suggest that this compound could be further explored as a therapeutic agent in cancer treatment.

The biological activity of (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is attributed to its ability to interact with various molecular targets within cells:

Key Mechanisms Include:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in critical metabolic pathways.
  • Modulation of Signaling Pathways: It can affect pathways associated with inflammation and apoptosis, thereby influencing cell fate.
  • Reactive Oxygen Species Generation: Some studies suggest that chalcones can induce oxidative stress in cancer cells, leading to cell death .

Q & A

Q. How are structure-activity relationships (SARs) derived for chalcone derivatives with varying substituents?

  • Methodological Answer :
  • Analog Synthesis : Replace the 4-isopropyl group with electron-withdrawing (e.g., -Cl) or donating (e.g., -OCH3_3) groups .
  • Bioactivity Correlation : Compare MIC values, HOMO-LUMO gaps, and logP to identify trends (e.g., electron-withdrawing groups enhance antimicrobial potency) .

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